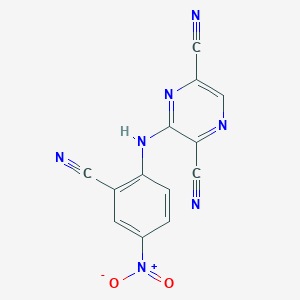

3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile

Description

Properties

CAS No. |

918410-41-0 |

|---|---|

Molecular Formula |

C13H5N7O2 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

3-(2-cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile |

InChI |

InChI=1S/C13H5N7O2/c14-4-8-3-10(20(21)22)1-2-11(8)19-13-12(6-16)17-7-9(5-15)18-13/h1-3,7H,(H,18,19) |

InChI Key |

FZQFPYQQRHGWTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC2=NC(=CN=C2C#N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.

Introduction of cyano and nitro groups: These functional groups can be introduced through nitration and cyanation reactions using reagents like nitric acid and cyanogen bromide.

Coupling reactions: The final step involves coupling the substituted pyrazine with 2-cyano-4-nitroaniline under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Coupling reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The nitro and cyano groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components . These interactions can modulate various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine and Pyrimidine Derivatives

Compounds with analogous pyrazine/pyrimidine backbones and cyano/nitro substituents are critical for comparison:

Key Observations :

- Thermal Stability : Higher melting points in furan-containing derivatives (e.g., 12: 268–269°C) suggest that bulky substituents improve thermal stability compared to the target compound, where data are unavailable.

Pyridine Dicarbonitrile Derivatives

Pyridine-based dicarbonitriles with antimicrobial activity () highlight functional group influences:

Key Observations :

- Bioactivity : Pyridine dicarbonitriles exhibit moderate antimicrobial activity (12–16 mm inhibition zones) due to electron-deficient cores interacting with microbial enzymes . The target compound’s nitro group may enhance such interactions, but its efficacy remains untested.

- Solubility: The absence of hydrophilic groups (e.g., amino in pyridine derivatives) in the target compound may reduce aqueous solubility, limiting biological applicability.

Structural and Spectroscopic Comparisons

- IR Spectroscopy: Cyano stretches in analogs (e.g., 2,209 cm⁻¹ in 11b , 2,220 cm⁻¹ in 12 ) align with typical nitrile absorptions (2,200–2,250 cm⁻¹). The target compound’s dual cyano groups may show split peaks or broadening.

- NMR Trends : Pyrazine/pyrimidine derivatives (e.g., 11b: δ 117.54 ppm for CN in ¹³C NMR ) suggest deshielding effects from electron-withdrawing groups. The target’s nitro group could further downfield-shift adjacent protons.

Biological Activity

3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile is a synthetic compound that belongs to the class of pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.22 g/mol. The structure features a pyrazine ring substituted with cyano and nitro groups, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have indicated that pyrazine derivatives exhibit significant anticancer properties. For instance, a study focused on similar compounds demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | <10 | Induces apoptosis |

| Similar Pyrazine Derivative | HeLa | 8 | Inhibits proliferation |

| Similar Pyrazine Derivative | B16F10 | 12 | Induces cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, pyrazine derivatives have also shown promising antimicrobial properties. A study indicated that certain substituted pyrazines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances their interaction with bacterial cell membranes .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Similar Pyrazine Derivative | Escherichia coli | 18 |

| Similar Pyrazine Derivative | Pseudomonas aeruginosa | 12 |

The biological activities of this compound are believed to stem from its ability to interact with biological macromolecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and induce apoptosis in cancer cells. Additionally, the cyano group may enhance lipophilicity, facilitating better membrane penetration and subsequent biological effects.

Case Studies

- Study on Anticancer Effects : In a controlled experiment involving various cancer cell lines, researchers found that treatment with this compound resulted in significant reductions in cell viability at concentrations lower than 10 µM . The study highlighted its potential as a lead compound for further development in cancer therapy.

- Antimicrobial Testing : A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Q & A

Basic: What are established synthetic routes for 3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile?

Methodological Answer:

A common approach involves multi-step condensation reactions. For example, analogs of pyrazine dicarbonitriles are synthesized via cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in ethanol under reflux with catalytic piperidine (Scheme 20 in ). For the target compound, introducing the 2-cyano-4-nitroanilino group likely requires nucleophilic substitution or coupling reactions at the pyrazine core. Optimization of reaction time, solvent polarity, and stoichiometry of nitro-substituted aryl amines is critical to avoid by-products like parasubstituted cyanomethyl benzoates ( ). Purification typically involves column chromatography or recrystallization from polar aprotic solvents.

Basic: How can structural elucidation be performed for this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Software suites like SHELXL ( ) and ORTEP-3 ( ) are used for refinement and visualization. For non-crystalline samples, complementary techniques include:

- FT-IR : Identification of nitrile (ν ~2220 cm⁻¹), nitro (ν ~1520–1350 cm⁻¹), and aromatic C-H stretches.

- NMR : ¹³C NMR can resolve cyano (δ ~110–120 ppm) and nitro-substituted aromatic carbons (δ ~140–160 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (C₁₃H₅N₇O₂, m/z 315.03) and fragmentation patterns.

Cross-validation with computational methods (e.g., DFT-optimized geometries) enhances reliability ( ).

Advanced: What computational strategies predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (FMOs) to assess reactivity. For example:

- HOMO-LUMO Gap : A narrow gap (~3–4 eV) suggests potential charge-transfer applications.

- Electrostatic Potential Maps : Highlight nucleophilic (nitro group) and electrophilic (cyano groups) regions.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects, such as between the nitro group and pyrazine ring.

Studies on analogous 1,4-dihydropyridines ( ) show that electron-withdrawing substituents (e.g., nitro) stabilize the LUMO, enhancing electron-accepting capacity.

Advanced: How does this compound behave in coordination chemistry or supramolecular assemblies?

Methodological Answer:

Pyrazine dicarbonitriles are versatile ligands due to their multiple nitrogen donors. For example:

- Coordination Polymers : Pyrazine-2,3-dicarboxylic acid forms 3D networks with Cd(II) ions ( ). The target compound’s cyano and nitro groups could act as bridging ligands for transition metals (e.g., Cu, Fe).

- Non-Covalent Interactions : Nitro groups participate in π-π stacking and hydrogen bonding, influencing crystal packing.

Experimental validation requires hydrothermal synthesis trials with metal salts, followed by SCXRD and thermogravimetric analysis (TGA) to assess stability.

Basic: What are common pitfalls in analyzing contradictory spectral data for this compound?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The nitro group’s resonance may lead to ambiguous NMR shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to detect dynamic equilibria.

- Impurity Peaks : By-products from incomplete nitration or cyano hydrolysis (e.g., carboxylic acids) can overlap signals. Compare with synthetic intermediates ( ).

- Crystallographic Disorder : In SCXRD, partial occupancy of nitro group orientations may require refinement constraints ( ). Cross-check with IR and Raman spectroscopy for functional group consistency.

Advanced: Can this compound serve as a precursor for heterocyclic drug candidates?

Methodological Answer:

Yes, its polyfunctional structure allows diverse derivatization:

- Pyrazole/Pyrimidine Fusion : React with hydrazines or thiourea to form fused rings ( ).

- Click Chemistry : Azide-alkyne cycloadditions at the cyano group (converted to amines) can generate triazole-linked hybrids.

Biological screening should follow OECD guidelines, prioritizing in silico ADMET predictions (e.g., SwissADME) to filter toxicophores early.

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Anhydrous DMF or acetonitrile at –20°C prevents hydrolysis of cyano groups.

- Light Sensitivity : Nitro groups are prone to photodegradation; use amber vials under inert gas (N₂/Ar).

- Thermal Stability : DSC/TGA data ( ) for analogs suggest decomposition above 200°C. Avoid prolonged heating in solution.

Advanced: How can mechanistic studies clarify its reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- Computational Transition State Modeling : Locate intermediates using Gaussian or ORCA software. For example, the nitro group’s meta-directing effect could be studied via Fukui indices.

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to test for single-electron transfer pathways.

’s methods for pyrano[2,3-c]pyrazoles provide a template for tracking substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.